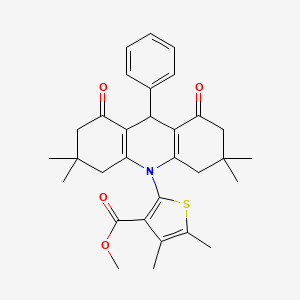![molecular formula C17H16FN3O3S B5985580 N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-4-fluorobenzamide](/img/structure/B5985580.png)
N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-4-fluorobenzamide is a chemical compound with a molecular formula of C16H13FN2O3S2. It is commonly referred to as DBIBP and is used in scientific research for its unique properties and mechanisms of action. DBIBP is a benzisothiazol derivative that has shown promising results in various experiments, making it a popular choice for researchers.
作用机制
DBIBP acts as an inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting CK2, DBIBP can modulate these processes and induce cell death in cancer cells. Additionally, DBIBP has been found to activate the Nrf2/ARE pathway, which is involved in cellular defense mechanisms against oxidative stress and inflammation.
Biochemical and Physiological Effects:
DBIBP has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cellular defense mechanisms. In cancer cells, DBIBP has been shown to inhibit the growth of cancer cells and induce cell death. In neuroprotection, DBIBP has been found to protect against oxidative stress and inflammation, which are key factors in neurodegenerative diseases. In cardiovascular disease research, DBIBP has been shown to have anti-inflammatory and anti-atherosclerotic effects, which can help prevent heart disease.
实验室实验的优点和局限性
DBIBP has several advantages for lab experiments, including its ability to selectively inhibit CK2 and activate the Nrf2/ARE pathway. Additionally, DBIBP has shown promising results in various scientific research areas, making it a popular choice for researchers. However, DBIBP also has limitations, including its low solubility in water and potential toxicity at high doses.
未来方向
There are several future directions for DBIBP research, including further studies on its mechanisms of action and potential therapeutic applications. Additionally, research on the development of more soluble and less toxic derivatives of DBIBP could enhance its potential as a therapeutic agent. Furthermore, the combination of DBIBP with other drugs or therapies could enhance its efficacy in various scientific research areas.
合成方法
The synthesis of DBIBP involves the reaction of 4-fluoroaniline with ethyl 2-amino-3-(1,1-dioxido-1,2-benzisothiazol-3-yl)propanoate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid and further purified to obtain the final product.
科学研究应用
DBIBP has shown potential in various scientific research areas, including cancer treatment, neuroprotection, and cardiovascular disease. In cancer research, DBIBP has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroprotection, DBIBP has shown protective effects against oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, DBIBP has been shown to have anti-inflammatory and anti-atherosclerotic effects, making it a potential treatment for heart disease.
属性
IUPAC Name |
N-[3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S/c18-13-8-6-12(7-9-13)17(22)20-11-3-10-19-16-14-4-1-2-5-15(14)25(23,24)21-16/h1-2,4-9H,3,10-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOYVDWRHWILNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCNC(=O)C3=CC=C(C=C3)F)NS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5,6-dimethyl-2-[(4-methyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone](/img/structure/B5985498.png)
![dimethyl 5-[(diphenylacetyl)amino]isophthalate](/img/structure/B5985514.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]benzohydrazide](/img/structure/B5985533.png)
![1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5985537.png)
![N-benzyl-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B5985539.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B5985551.png)
![4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5985555.png)
![N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5985560.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5985562.png)
![2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5985572.png)
![2-[(2-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B5985579.png)
![N-[2-(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B5985581.png)

